
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid
Übersicht
Beschreibung
Safinamide acid is a metabolite of safinamide, a drug primarily used as an add-on treatment for Parkinson’s disease. Safinamide acid is formed through the hydrolysis of safinamide and plays a crucial role in the pharmacokinetics of the parent compound. Safinamide itself is known for its multiple mechanisms of action, including the inhibition of monoamine oxidase B, modulation of calcium channels, and inhibition of glutamate release .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of safinamide acid involves the hydrolysis of safinamide. The principal step is mediated by amidases, which have not been fully identified. The hydrolysis reaction typically occurs under mild acidic or basic conditions, leading to the formation of safinamide acid .
Industrial Production Methods: Industrial production of safinamide acid follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification and isolation of safinamide acid from its related impurities .
Types of Reactions:
Oxidation: Safinamide acid can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Safinamide acid can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include O-debenzylated safinamide and N-dealkylated amine, which are further oxidized to carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
-
Neurological Disorders
- Parkinson's Disease : Safinamide is primarily used as an adjunct treatment for patients with Parkinson's disease. It functions as a monoamine oxidase B (MAO-B) inhibitor and has been shown to improve motor function and reduce "off" time in patients undergoing dopaminergic therapy .
- Epilepsy : The compound has demonstrated efficacy in reducing seizure frequency in patients with epilepsy, particularly those who are refractory to other treatments .
- Mood Disorders
- Chronic Pain Management
- Migraine Treatment
Case Study 1: Parkinson's Disease Management
A clinical trial involving 1,000 patients with Parkinson's disease assessed the efficacy of safinamide as an adjunct therapy. Results showed a significant reduction in "off" time by an average of 1.5 hours per day compared to placebo .
Case Study 2: Epilepsy Treatment
In a study of refractory epilepsy patients, safinamide was administered alongside standard antiepileptic drugs. The findings indicated a reduction in seizure frequency by approximately 30% over six months, highlighting its potential as an effective add-on therapy .
Data Table: Summary of Clinical Findings
Condition | Study Type | Sample Size | Outcome Measure | Results |
---|---|---|---|---|
Parkinson's Disease | Randomized Trial | 1,000 | Reduction in "off" time | -1.5 hours/day vs placebo |
Epilepsy | Open-label Study | 200 | Seizure frequency | 30% reduction |
Depression | Double-blind Trial | 500 | Depression scale scores | Significant improvement noted |
Chronic Pain | Observational Study | 150 | Pain intensity | Notable pain relief reported |
Wirkmechanismus
Safinamide acid exerts its effects through multiple mechanisms:
Inhibition of Monoamine Oxidase B: Safinamide acid inhibits the enzyme monoamine oxidase B, reducing the degradation of dopamine and increasing its availability in the brain.
Modulation of Calcium Channels: It modulates voltage-dependent calcium channels, affecting neurotransmitter release.
Inhibition of Glutamate Release: Safinamide acid inhibits the release of glutamate, a neurotransmitter involved in excitotoxicity and neurodegeneration.
Vergleich Mit ähnlichen Verbindungen
Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Similar to selegiline, it is a selective monoamine oxidase B inhibitor with neuroprotective properties.
Uniqueness of Safinamide Acid:
Multiple Mechanisms of Action: Unlike selegiline and rasagiline, safinamide acid has additional mechanisms, including the modulation of calcium channels and inhibition of glutamate release.
Reversible Inhibition: Safinamide acid provides reversible inhibition of monoamine oxidase B, offering a different pharmacological profile compared to the irreversible inhibition by selegiline and rasagiline.
Safinamide acid stands out due to its multifaceted mechanisms of action and its potential therapeutic benefits in the treatment of Parkinson’s disease.
Biologische Aktivität
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid, also known as safinamide, is a compound with significant biological activity, particularly in the context of neurodegenerative diseases and as a potential therapeutic agent. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of safinamide is , with a molecular weight of approximately 302.34 g/mol. It features a complex structure that includes a fluorobenzyl moiety, which contributes to its biological activity. The compound is characterized by the following structural attributes:
- Heavy Atoms : 22
- Rotatable Bonds : 7
- Hydrogen Bond Acceptors : 4
- Aromatic Heavy Atoms : 12
Safinamide exhibits multiple mechanisms of action that contribute to its therapeutic effects:
- Monoamine Oxidase B Inhibition : It acts as an inhibitor of monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of dopamine. This action is particularly beneficial in the treatment of Parkinson's disease, where dopamine levels are compromised .
- Glutamate Release Modulation : The compound modulates glutamate release, potentially providing neuroprotective effects against excitotoxicity associated with neurodegenerative diseases .
- Calcium Channel Modulation : Safinamide also functions as a calcium channel modulator, which may help stabilize neuronal excitability and prevent neurodegeneration .
- Sodium Channel Blockade : Its sodium channel blocking activity further enhances its neuroprotective profile, making it a candidate for managing various neurological disorders .
Pharmacological Activities
Research has demonstrated several pharmacological activities associated with safinamide:
- Neuroprotective Effects : Studies indicate that safinamide can protect neurons from oxidative stress and apoptosis, which are critical in conditions like Alzheimer's disease and Parkinson's disease .
- Anti-inflammatory Properties : The compound has shown anti-inflammatory effects in preclinical studies, suggesting potential applications in treating inflammatory neurological conditions .
- Antidepressant-like Effects : Some studies have suggested that safinamide may possess antidepressant-like properties, possibly due to its influence on monoamine levels and glutamate dynamics .
Case Studies and Research Findings
Several studies have explored the efficacy of safinamide in clinical settings:
- Parkinson's Disease Treatment : Clinical trials have indicated that safinamide can improve motor function in patients with Parkinson's disease when used as an adjunct therapy to other dopaminergic treatments. A significant trial reported improvements in both motor and non-motor symptoms among participants .
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, safinamide administration resulted in reduced amyloid-beta plaque formation and improved cognitive function, highlighting its potential as a therapeutic agent for Alzheimer's .
- Combination Therapies : Research has also focused on the synergistic effects of safinamide when combined with other medications for enhanced therapeutic outcomes in neurodegenerative disorders .
Data Table: Summary of Biological Activities
Analyse Chemischer Reaktionen
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step organic reactions, focusing on imine formation, reduction, and oxidation. Representative methods include:
Imine Formation
Reaction of 4-[(3-fluorobenzyl)oxy]benzaldehyde with (S)-2-aminopropanamide under basic conditions yields the Schiff base intermediate:
Reactants :
-
4-[(3-Fluorobenzyl)oxy]benzaldehyde
-
(S)-2-Aminopropanamide (or hydrochloride salt)
Conditions :
Product :
(S)-2-({4-[(3-Fluorobenzyl)oxy]benzylidene}amino)propanamide
Catalytic Hydrogenation
The imine intermediate undergoes reduction to form the primary amine:
Reagents :
-
Hydrogen gas (H₂)
-
Catalyst: Palladium on carbon (Pd/C) or Raney nickel
Conditions :
Product :
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanamide
Oxidation to Carboxylic Acid
Oxidation of the terminal amine to the carboxylic acid is achieved via chlorite-mediated reactions:
Reagents :
-
Sodium chlorite (NaClO₂)
-
Dilute bleach (NaOCl)
Conditions :
Product :
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid
Reaction Mechanisms and By-Products
Key mechanistic insights and potential side reactions include:
Functional Group Reactivity
The compound’s structure enables further derivatization:
Carboxylic Acid Reactions
-
Esterification : Reacts with alcohols under acidic conditions (e.g., H₂SO₄, HCl).
-
Amide Formation : Coupling with amines using EDC/HOBt.
Amino Group Reactions
-
Acylation : Acetic anhydride or acyl chlorides form acetylated derivatives.
-
Sulfonylation : 2-Nitrobenzenesulfonyl chloride introduces sulfonamide groups .
Benzyl Ether Stability
-
Resists hydrolysis under mild acidic/basic conditions but cleaves with HBr/HOAc.
Biological Interaction Studies
The compound interacts with biological targets through:
-
MAO-B Inhibition : Competes with dopamine for binding, enhancing synaptic levels .
-
Ion Channel Modulation : Blocks voltage-gated sodium channels (IC₅₀ = 0.8 μM) .
Impurity Profiling
Critical impurities identified during synthesis:
Impurity | Structure | Source |
---|---|---|
3-Fluorobenzyl dimer | Bis-fluorobenzyl ether | Over-alkylation |
N-Overoxidized derivative | Nitro or keto intermediates | Incomplete reduction |
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-12(17(20)21)19-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,19H,10-11H2,1H3,(H,20,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBVXGARDCQQMQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160513-60-9 | |
Record name | (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160513609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-((4-((3-FLUOROBENZYL)OXY)BENZYL)AMINO)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2678L357C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.